molecular formula C10H7ClFN B101216 4-Chloro-8-fluoro-2-methylquinoline CAS No. 18615-59-3

4-Chloro-8-fluoro-2-methylquinoline

Cat. No. B101216
CAS RN: 18615-59-3
M. Wt: 195.62 g/mol
InChI Key: PKLIYBDVJXLAHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those with substitutions at the 4-chloro and 8-fluoro positions, involves multiple steps such as cyclization, nitrification, chlorination, and reactions with various amines or halogens. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, resulting in a high yield of 85% . Similarly, 4-aminoquinoline derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding amines, leading to compounds with confirmed structures via NMR and FAB-MS spectral and elemental analyses .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is influenced by the substituents on the quinoline core. For example, in the case of 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, the structure-activity relationship study revealed that the steric repulsion between the C-8 Cl atom and the N-1 substituent leads to a highly strained conformation, which is crucial for potent antibacterial activity . The crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate showed that the central ester fragment is almost planar and forms specific dihedral angles with the quinoline and phenyl rings, influenced by halogen interactions .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including aromatic chlorination, iodination, and bromination, to introduce or modify halogen substituents. For instance, chlorination or iodination of 8-methylquinoline with chlorine or iodine in the presence of silver sulfate resulted in 5-chloro- and 5-iodo-8-methylquinoline . The reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline produced the title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate, demonstrating the versatility of halogen-based reactions in modifying quinoline structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structures. For example, the presence of halogen atoms can lead to the formation of non-classical hydrogen bonds and halogen...halogen interactions, which can direct the supramolecular assembly of the molecules . The crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids revealed short O—H⋯N hydrogen bonds, indicating the importance of hydrogen bonding in the solid-state structure of these compounds .

Scientific Research Applications

Fluorescence and Biochemical Applications

Quinoline derivatives, including structures similar to 4-Chloro-8-fluoro-2-methylquinoline, are recognized for their role as efficient fluorophores. These compounds are extensively utilized in biochemistry and medicine, primarily for studying various biological systems. The search for new compounds that are more sensitive and selective continues to be of significant interest. Specifically, aminoquinolines have shown potential as antioxidants and radioprotectors, highlighting the multifaceted applications of these derivatives in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

Research indicates that certain derivatives of quinoline, such as 2-chloro-6-methylquinoline hydrazones, have been synthesized and tested for antimicrobial activity. These compounds have shown varying degrees of effectiveness against bacterial strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. They also exhibit antifungal activity against strains like Aspergillus niger and Aspergillus flavus. These findings suggest a promising role for these compounds in the development of antimicrobial agents (Bawa, Kumar, Drabu, & Kumar, 2009).

Food Preservation

Quinoline analogues, specifically 4-methylquinoline derivatives, have been investigated for their antimicrobial properties against foodborne bacteria, which could pave the way for their use in creating eco-friendly food supplemental agents and pharmaceuticals. This indicates a potential application in the food industry for preserving quality while minimizing the health risks associated with synthetic preservatives (Kim, Lee, Yang, & Lee, 2014).

Organic Synthesis and Chemical Reactions

The palladium-catalyzed C-H fluorination of methylquinoline derivatives, including those similar to 4-Chloro-8-fluoro-2-methylquinoline, is an area of interest in organic chemistry. This process involves nucleophilic fluoride and has implications for the synthesis of fluorinated organic compounds, potentially useful in various chemical industries and pharmaceuticals (McMurtrey, Racowski, & Sanford, 2012).

Safety And Hazards

4-Chloro-8-fluoro-2-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed and causes serious eye damage . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-chloro-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIYBDVJXLAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488855
Record name 4-Chloro-8-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-fluoro-2-methylquinoline

CAS RN

18615-59-3
Record name 4-Chloro-8-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-8-fluoro-2-methylquinoline
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